molecular formula C9H15Cl2N3O2 B13583875 7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride

7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride

Cat. No.: B13583875
M. Wt: 268.14 g/mol
InChI Key: JRWNOVGEZKYWPT-UHFFFAOYSA-N
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Description

7-(Aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The fusion of an imidazole ring with a pyridine ring forms the core structure of this compound, which is further modified with an aminomethyl group and a carboxylic acid moiety, making it a versatile scaffold for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with various carbonyl compounds. One common method is the CuI-catalyzed aerobic oxidative synthesis, which uses 2-aminopyridines and acetophenones under mild conditions . Another approach involves the use of flavin and iodine as catalysts for the aerobic oxidative C-N bond-forming process . Additionally, microwave irradiation can be employed for a rapid, one-pot synthesis of imidazo[1,2-a]pyridines .

Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines often utilizes scalable and efficient synthetic routes. For example, the combination of 2-aminopyridine with phenylacetophenones or phenylacetones in the presence of CBrCl3 provides high yields of the desired product . These methods are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 7-(Aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxides.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 7-(Aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its aminomethyl and carboxylic acid moieties allow for versatile modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C9H15Cl2N3O2

Molecular Weight

268.14 g/mol

IUPAC Name

7-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;dihydrochloride

InChI

InChI=1S/C9H13N3O2.2ClH/c10-4-6-1-2-12-7(9(13)14)5-11-8(12)3-6;;/h5-6H,1-4,10H2,(H,13,14);2*1H

InChI Key

JRWNOVGEZKYWPT-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC=C2C(=O)O)CC1CN.Cl.Cl

Origin of Product

United States

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